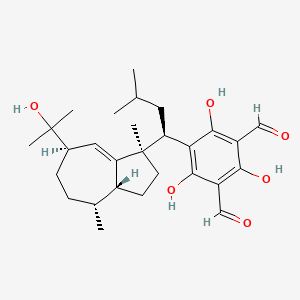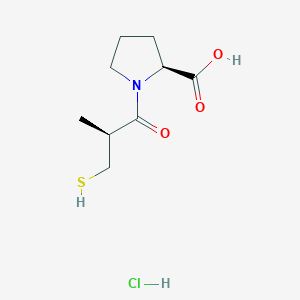
D-Ribose-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose-13C-1: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of D-Ribose. D-Ribose is a naturally occurring pentose sugar that plays a crucial role in the synthesis of adenosine triphosphate (ATP), which is essential for cellular energy metabolism. The labeled version, this compound, is widely used in metabolic studies and research applications due to its ability to trace metabolic pathways and quantify biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribose-13C-1 can be synthesized through various methods, including enzymatic and chemical synthesis. One common method involves the incorporation of carbon-13 from labeled precursors such as [13C]methanol into D-Ribose using specific enzymes. For example, [13C]methanol can be converted to [13C]formaldehyde, which is then incorporated into D-Ribose through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of labeled carbon sources and advanced fermentation techniques. The process may include the cultivation of microorganisms capable of incorporating carbon-13 into D-Ribose, followed by extraction and purification of the labeled compound. The production process is optimized to achieve high yields and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: D-Ribose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving D-Ribose.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under controlled conditions to form ribonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert this compound into its corresponding alcohol.
Substitution: Substitution reactions may involve the use of halogenating agents to replace hydroxyl groups with halogens, forming halogenated derivatives of this compound
Major Products Formed: The major products formed from these reactions include ribonic acid derivatives, reduced alcohol forms of D-Ribose, and halogenated ribose derivatives. These products are valuable for further biochemical and metabolic studies .
Scientific Research Applications
Chemistry: D-Ribose-13C-1 is used in chemical research to study the synthesis and degradation pathways of ribose-containing compounds. It serves as a tracer in nuclear magnetic resonance (NMR) spectroscopy to investigate the structure and dynamics of ribose derivatives .
Biology: In biological research, this compound is employed to trace metabolic pathways and understand the role of ribose in cellular processes. It is particularly useful in studying the pentose phosphate pathway and the synthesis of nucleotides .
Medicine: this compound has potential clinical applications in the management of conditions such as congestive heart failure and diabetes. It is used to study the effects of ribose supplementation on ATP levels and energy metabolism in cardiac and skeletal muscles .
Industry: In the industrial sector, this compound is utilized in the production of labeled pharmaceuticals and as a reference standard in quality control and analytical testing .
Mechanism of Action
D-Ribose-13C-1 exerts its effects by participating in the synthesis of ATP, which is crucial for cellular energy metabolism. The labeled carbon-13 isotope allows researchers to trace the incorporation and utilization of ribose in metabolic pathways. D-Ribose is involved in the pentose phosphate pathway, where it is converted to ribose-5-phosphate, a precursor for nucleotide synthesis. The labeled compound helps in understanding the dynamics of these pathways and the role of ribose in cellular energy production .
Comparison with Similar Compounds
D-Ribose-1,2-13C2: This compound has carbon-13 isotopes incorporated at the first and second carbon positions of D-Ribose.
D-Ribose-2-13C: This compound has a carbon-13 isotope at the second carbon position of D-Ribose.
D-Ribose-2,3,4,5-13C4: This compound has carbon-13 isotopes at the second, third, fourth, and fifth carbon positions of D-Ribose.
Uniqueness: D-Ribose-13C-1 is unique due to the specific labeling at the first carbon position, which allows for precise tracing of metabolic pathways involving the first carbon of ribose. This specificity is valuable in studies where the position of the labeled carbon is critical for understanding the biochemical processes .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-QWUQOAQISA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)


![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)



![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)



